molecular formula C22H26N2O2 B3124503 N-(tert-butyl)-2-(3-methylbenzoyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide CAS No. 318517-32-7

N-(tert-butyl)-2-(3-methylbenzoyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

Cat. No.: B3124503
CAS No.: 318517-32-7
M. Wt: 350.5 g/mol
InChI Key: XYPGLDWDOWNVOG-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-(3-methylbenzoyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a complex organic compound that features a tert-butyl group, a methylbenzoyl group, and a tetrahydroisoquinolinecarboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-2-(3-methylbenzoyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide typically involves multiple steps, starting with the preparation of the isoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline structure. The tert-butyl group is introduced via tert-butylation, often using tert-butyl chloride in the presence of a base like potassium carbonate. The methylbenzoyl group is added through Friedel-Crafts acylation, using 3-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing sustainable and cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-2-(3-methylbenzoyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or

Properties

IUPAC Name

N-tert-butyl-2-(3-methylbenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-15-8-7-11-17(12-15)21(26)24-14-18-10-6-5-9-16(18)13-19(24)20(25)23-22(2,3)4/h5-12,19H,13-14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPGLDWDOWNVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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